molecular formula C18H17ClN2O B12930785 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 906067-47-8

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12930785
CAS No.: 906067-47-8
M. Wt: 312.8 g/mol
InChI Key: PFWXMTSZCNUKJP-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a chemical compound with a molecular formula of C16H15ClN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and an indole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(1H-indol-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine
  • (2-Chlorophenyl)(1H-indol-1-yl)methanone
  • 2-(1H-indol-3-yl)acetonitrile

Uniqueness

2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of a chlorophenyl group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

906067-47-8

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H17ClN2O/c19-16-7-3-1-5-13(16)11-18(22)20-10-9-14-12-21-17-8-4-2-6-15(14)17/h1-8,12,21H,9-11H2,(H,20,22)

InChI Key

PFWXMTSZCNUKJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=CNC3=CC=CC=C32)Cl

Origin of Product

United States

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